molecular formula C21H23N3O2 B2368646 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 898455-24-8

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

Cat. No. B2368646
CAS RN: 898455-24-8
M. Wt: 349.434
InChI Key: BEVXOZXVZBYSNI-UHFFFAOYSA-N
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Description

“2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” is a chemical compound with the molecular formula C21H23N3O2 . It is a derivative of quinazolinone, a class of compounds known for their wide range of biological properties .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with appropriate acid chlorides . The resulting substituted anthranilates undergo cyclization to form benzoxazinones, which can then be treated with ammonia solution to yield the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of “2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” includes a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline ring . The compound also contains an ethyl group and a phenyl group attached to the nitrogen atom of the quinazolinone core .


Chemical Reactions Analysis

Quinazolinone derivatives are known to undergo various chemical reactions. For instance, the reactivity of the 2-methyl group, the 3-amino group, and the electrophilic substitution of the quinazolinone ring can be modified by different substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” include a molecular weight of 323.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound also has a topological polar surface area of 71 Ų .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Quinazolinone derivatives have been identified as potent neurokinin-1 (NK1) receptor antagonists. These compounds demonstrate significant efficacy in pre-clinical tests relevant to clinical outcomes in emesis (nausea and vomiting) and depression, showcasing their potential for both intravenous and oral clinical administration without specifying drug use and dosage information (Harrison et al., 2001).

Anticancer Agents

Quinazolinone-based derivatives have shown potent cytotoxic activity against various human cancer cell lines, including cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. Their ability to inhibit VEGFR-2 and EGFR tyrosine kinases underlines their potential as effective anti-cancer agents, which could lead to new therapeutic strategies (Riadi et al., 2021).

Antimicrobial Agents

Newly synthesized quinazolinone compounds have demonstrated promising antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This highlights the potential of quinazolinone derivatives in developing new antimicrobial treatments (Desai et al., 2007).

ADP-Ribosyltransferase Inhibitors

Quinazolinone derivatives have been identified as inhibitors of ADP-ribosyltransferase 3 (ARTD3/PARP3), showing the importance of stereochemistry for selectivity and potency. These compounds are significant for studying ADP-ribosylation and could lead to the development of selective inhibitors for therapeutic applications (Lindgren et al., 2013).

Future Directions

The future directions for the study of “2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. In particular, understanding the mechanisms of action of these compounds could lead to the development of new therapeutic agents .

Mechanism of Action

Mode of Action

It is known that quinazolinone derivatives, to which this compound belongs, often interact with their targets by forming hydrogen bonds and hydrophobic interactions . The specific changes resulting from these interactions would depend on the nature of the target molecule.

Biochemical Pathways

Quinazolinone derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Given the diverse biological activities associated with quinazolinone derivatives, the effects could potentially be wide-ranging .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-9-8-10-17(13-16)24-14(3)22-19-12-7-6-11-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVXOZXVZBYSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

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